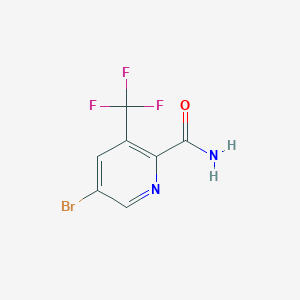
5-Amino-2-fluoro-3-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-fluoro-3-hydroxybenzamide: is an organic compound that belongs to the class of fluorinated aromatic amides. The presence of fluorine in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-fluoro-3-hydroxybenzamide typically involves the following steps:
Nitration: The starting material, 2-fluoro-3-hydroxybenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acidic conditions.
Amidation: The resulting 5-amino-2-fluoro-3-hydroxybenzoic acid is then converted to the benzamide through an amidation reaction with ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in 5-amino-2-fluoro-3-hydroxybenzamide can undergo oxidation to form a quinone derivative.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino alcohols and other reduced derivatives.
Substitution: Various substituted benzamides and related compounds.
科学的研究の応用
5-Amino-2-fluoro-3-hydroxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: It is employed in the development of fluorinated materials with enhanced properties such as thermal stability and resistance to degradation.
作用機序
The mechanism of action of 5-amino-2-fluoro-3-hydroxybenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It can also bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
類似化合物との比較
Similar Compounds
- 5-Amino-2-chloro-3-hydroxybenzamide
- 5-Amino-2-methyl-3-hydroxybenzamide
- 5-Amino-2-bromo-3-hydroxybenzamide
Uniqueness
5-Amino-2-fluoro-3-hydroxybenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to biological targets compared to its non-fluorinated analogs.
特性
分子式 |
C7H7FN2O2 |
|---|---|
分子量 |
170.14 g/mol |
IUPAC名 |
5-amino-2-fluoro-3-hydroxybenzamide |
InChI |
InChI=1S/C7H7FN2O2/c8-6-4(7(10)12)1-3(9)2-5(6)11/h1-2,11H,9H2,(H2,10,12) |
InChIキー |
RUXWSNWRZUKISO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(=O)N)F)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


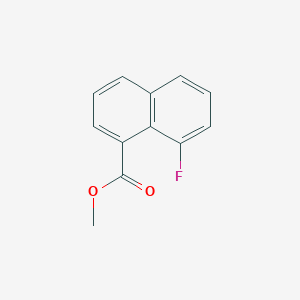
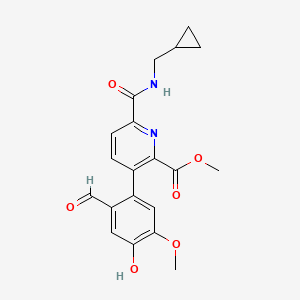
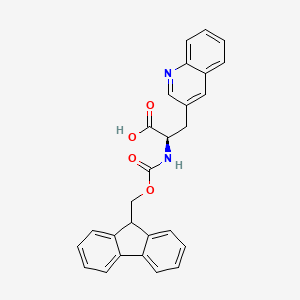
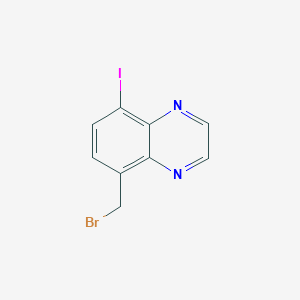
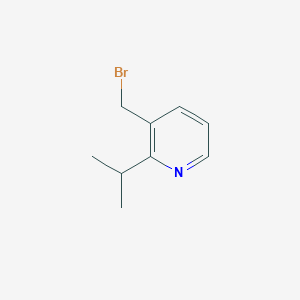
![4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13672442.png)
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)

![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13672454.png)
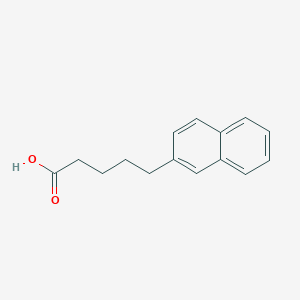
![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13672461.png)
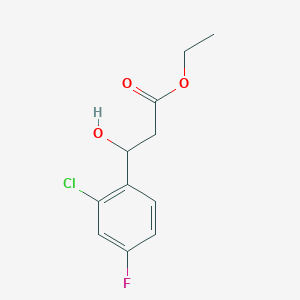
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672477.png)
